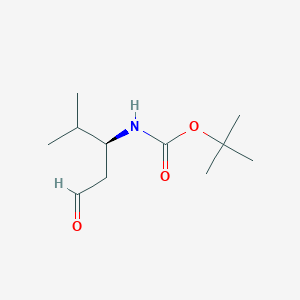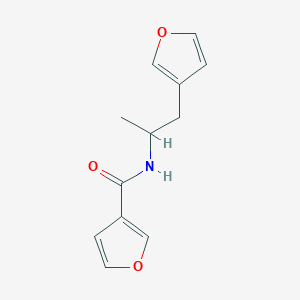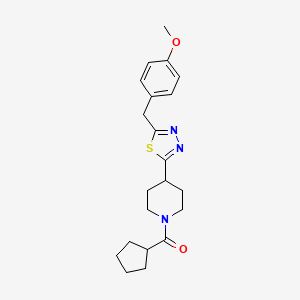![molecular formula C20H13ClN2O2S2 B2928673 N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide CAS No. 330677-90-2](/img/structure/B2928673.png)
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide” is a complex organic compound that contains several functional groups, including a chlorothiophene, a thiazole, and a phenoxybenzamide . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through multi-step processes involving condensation reactions . For example, thiazole derivatives can be synthesized by condensing heterocyclic/aromatic aldehydes with heterocyclic/aromatic amines .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been described. For example, “(5-chlorothiophen-2-yl)methanamine hydrochloride” has a molecular weight of 184.09 and is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Novel 4-Thiazolidinone Derivatives as Agonists of Benzodiazepine Receptors
Research by Faizi et al. (2017) explores the design, synthesis, and pharmacological evaluation of 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives as anticonvulsant agents. These compounds interact with benzodiazepine receptors and show considerable anticonvulsant activity, with some also demonstrating sedative-hypnotic activity without impairing learning and memory. This study highlights the potential application of such compounds in developing new medications for neurological disorders (Faizi et al., 2017).
Molecular Structure Analysis of N-3-Hydroxyphenyl-4-Methoxybenzamide
Karabulut et al. (2014) focused on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, a related compound. Using X-ray diffraction and DFT calculations, the study evaluated how intermolecular interactions like dimerization and crystal packing affect the molecular geometry, specifically analyzing bond lengths, bond angles, and dihedral angles (Karabulut et al., 2014).
Synthesis Methods and Characterization
Ermiş and Durmuş (2020) investigated the synthesis of novel thiophene-benzothiazole derivative azomethine and amine compounds. This study included characterizations by various spectroscopic techniques and elemental analysis, providing insights into efficient synthesis methods and the structural properties of these compounds (Ermiş & Durmuş, 2020).
Anticonvulsant and Antitumor Activities
Further research has been conducted on the anticonvulsant and antitumor activities of derivatives of similar compounds. Studies by Sych et al. (2018) and Yurttaş et al. (2015) have explored the potential anticonvulsant and anticancer properties of various derivatives, providing a basis for their application in medicinal chemistry (Sych et al., 2018); (Yurttaş et al., 2015).
Impact of Environmental Factors
The effect of environmental factors like solvent polarity on the electronic absorption behaviors of related compounds has also been a topic of interest. This area of research contributes to understanding how these compounds behave under different conditions, which is crucial for their application in various scientific domains (Kundu et al., 2019).
Wirkmechanismus
Target of Action
The primary targets of this compound are the enzymes COX-1 , COX-2 , and 5-LOX . These enzymes play a crucial role in the inflammatory response. COX-1 and COX-2 are responsible for the conversion of arachidonic acid into prostaglandins .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It has been found to be a potent inhibitor of COX-2, exhibiting IC50 values in the range of 0.76–9.01 μM . This means it can effectively prevent the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation.
Biochemical Pathways
The inhibition of COX-2 by this compound affects the arachidonic acid pathway. Normally, COX-2 would convert arachidonic acid into prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, this compound prevents the production of prostaglandins, thereby reducing inflammation .
Result of Action
The result of the compound’s action is a reduction in inflammation. By inhibiting COX-2 and preventing the production of prostaglandins, the compound can effectively reduce the inflammatory response .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s storage conditions can affect its stability. It is recommended to keep the compound in a dark place, under an inert atmosphere . The compound’s efficacy can also be influenced by factors such as the concentration used and the specific conditions of the biological system in which it is used .
Biochemische Analyse
Biochemical Properties
The biochemical properties of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide are largely determined by its interactions with various biomolecules. For instance, it has been found to inhibit the enzymes COX-1, COX-2, and 5-LOX, which are involved in the inflammatory response . The compound’s interaction with these enzymes is likely due to its thiazole ring, which can form hydrogen bonds and aromatic interactions with amino acid residues in the enzyme’s active site .
Cellular Effects
In cellular systems, this compound has been shown to have anti-inflammatory effects . By inhibiting the aforementioned enzymes, it can reduce the production of pro-inflammatory mediators, thereby modulating the inflammatory response . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the active sites of COX-1, COX-2, and 5-LOX enzymes, inhibiting their activity and reducing the production of pro-inflammatory mediators . This can lead to changes in gene expression and cellular signaling pathways, contributing to its anti-inflammatory effects .
Eigenschaften
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O2S2/c21-18-11-10-17(27-18)15-12-26-20(22-15)23-19(24)14-8-4-5-9-16(14)25-13-6-2-1-3-7-13/h1-12H,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWKLMNFPBQPQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(5-oxo-7,8-dihydroindolo[2',3':3,4]pyrido[2,1-b]quinazolin-13(5H)-yl)propanoic acid](/img/structure/B2928592.png)

![(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-amine](/img/structure/B2928596.png)
![3-butyl-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2928597.png)
![Ethyl 4-[7-[(4-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate](/img/no-structure.png)

![1,9-Dioxaspiro[5.5]undecan-5-amine](/img/structure/B2928602.png)


![3-(4-chlorophenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-3-ylmethyl)thiourea](/img/structure/B2928606.png)
![N-(3-bromophenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2928609.png)


